molecular formula C13H14N2OS B1615615 Cysteine-beta-naphthylamide CAS No. 65322-97-6

Cysteine-beta-naphthylamide

Cat. No. B1615615
CAS RN: 65322-97-6
M. Wt: 246.33 g/mol
InChI Key: NCMHLYITDACZJV-LBPRGKRZSA-N
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Description

L-cysteine 2-naphthylamide is an L-cysteine derivative that is the amide obtained by formal condensation of the carboxy group of L-cysteine with the amino group of 2-naphthylamine. It has a role as a chromogenic compound and a human xenobiotic metabolite. It is an amino acid amide, a N-(2-naphthyl)carboxamide and a L-cysteine derivative.

Scientific Research Applications

Enzyme Activity Measurement

Cysteine-beta-naphthylamide plays a critical role in measuring enzyme activities in various scientific studies. For instance, Wintersberger, Müller-Hartburg, and Tuppy (1966) utilized S-benzyl-l-cysteine-β-naphthylamide to simplify and enhance the chemical determination of oxytocinase activity in pregnancy sera. This substrate, when enzymatically cleaved, allows for either colorimetric or fluorometric estimation, proving more efficient than previously used substrates (Wintersberger, Müller-Hartburg, & Tuppy, 1966).

Fluorometric Method Development

Uete et al. (1977) developed a fluorometric method to measure cystyl-amino peptidase activity, essential in clinical routine work, especially for assessing placental function in pregnancy. In this method, L-cystine-di-beta-naphthylamide, in the presence of a thiol like mercaptoethanol, converts to L-cysteine-beta-naphthylamide, enabling the measurement of enzyme activity hydrolyzing these substrates (Uete et al., 1977).

Intracellular Enzyme Activity Analysis

Ulbricht et al. (1995) quantified intracellular cathepsin activities in human lung tumor cell lines using substrates coupled to 4-methoxy-beta-naphthylamide. This study highlighted the involvement of cysteine proteases like cathepsin B and L in invasive processes of malignant cells, providing insights into their roles in diseases and as potential prognostic markers for human lung cancer (Ulbricht et al., 1995).

Interference Avoidance in Azo Dye Determination

Doebber and Miller (1976) found that cysteine, when used as a sulfhydryl activator in measuring the activity of benzoyl-arginine-β-naphthylamide hydrolase, interfered with the reaction of β-naphthylamine. They developed a method to extract β-naphthylamine quantitatively from the enzyme reaction mixture, significantly minimizing interference and improving the accuracy of enzymatic activity measurements (Doebber & Miller, 1976).

Enzyme Assays in Microplates

Johansen, Knight, and Barrett (1999) described rapid assay procedures for the enzyme legumain using substrates like succinyl-Ala-Ala-Asn-4-methoxy-2-naphthylamide. This work is significant for understanding the role of legumain in antigen processing for MHC class II, highlighting the utility of naphthylamide derivatives in enzyme assays (Johansen, Knight, & Barrett, 1999).

properties

CAS RN

65322-97-6

Molecular Formula

C13H14N2OS

Molecular Weight

246.33 g/mol

IUPAC Name

(2R)-2-amino-N-naphthalen-2-yl-3-sulfanylpropanamide

InChI

InChI=1S/C13H14N2OS/c14-12(8-17)13(16)15-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12,17H,8,14H2,(H,15,16)/t12-/m0/s1

InChI Key

NCMHLYITDACZJV-LBPRGKRZSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CS)N

SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CS)N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CS)N

sequence

C

synonyms

cysteine-beta-naphthylamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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